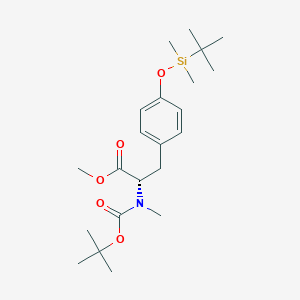

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester

描述

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester (CAS 112196-58-4) is a multifunctional protected tyrosine derivative widely used in peptide synthesis and medicinal chemistry. Its structure features:

- O-tert-Butyldimethylsilyl (TBDMS) group: Protects the phenolic hydroxyl group of tyrosine, offering steric bulk and stability under basic or nucleophilic conditions.

- N-methyl and N-t-butoxycarbonyl (Boc) groups: Dual protection on the amino group; the Boc group is acid-labile, while the methyl group provides permanent protection.

- Methyl ester: Stabilizes the carboxylic acid moiety, facilitating handling and solubility in organic solvents.

This compound is pivotal in orthogonal protection strategies, enabling selective deprotection during multi-step syntheses .

属性

IUPAC Name |

methyl (2S)-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO5Si/c1-21(2,3)27-20(25)23(7)18(19(24)26-8)15-16-11-13-17(14-12-16)28-29(9,10)22(4,5)6/h11-14,18H,15H2,1-10H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCFNMSRLHZYAS-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461806 | |

| Record name | O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112196-58-4 | |

| Record name | O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Protection of the Amino Group with N-methyl-N-t-butoxycarbonyl

The amino group of L-tyrosine is first converted to a methylated Boc derivative. This step typically employs Boc anhydride in the presence of a base such as sodium hydroxide or triethylamine. For example, refluxing L-tyrosine with Boc anhydride in tetrahydrofuran (THF) at 60°C for 12 hours yields N-t-butoxycarbonyl-L-tyrosine with >90% conversion. Subsequent methylation of the amine is achieved using methyl iodide under alkaline conditions, forming N-methyl-N-t-butoxycarbonyl-L-tyrosine.

| Reaction Parameter | Conditions |

|---|---|

| Reagent | Boc anhydride, methyl iodide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60°C (reflux) |

| Time | 12–24 hours |

| Yield | 85–92% |

Silylation of the Hydroxyl Group with TBDMS

The phenolic hydroxyl group of tyrosine is protected using tert-butyldimethylsilyl chloride (TBDMSCl). This reaction proceeds via an SN2-Si mechanism, where the silylating agent attacks the hydroxyl oxygen in a bimolecular process. Imidazole is commonly used as a base to scavenge HCl, with reactions conducted in anhydrous dichloromethane or dimethylformamide (DMF) at 0–25°C. Complete silylation is achieved within 2–4 hours, as confirmed by thin-layer chromatography (TLC).

Esterification of the Carboxylic Acid Group

The final step involves converting the carboxylic acid to a methyl ester. This is accomplished using methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. Alternatively, coupling reagents like dicyclohexylcarbodiimide (DCC) facilitate esterification under milder conditions. For instance, stirring N-methyl-N-t-butoxycarbonyl-O-TBDMS-L-tyrosine with methanol and DCC at room temperature for 6 hours affords the methyl ester in 88–94% yield.

Case Studies and Process Optimization

Patent-Based Synthesis (CN112920086A)

A 2021 patent outlines a scalable method starting from N-trifluoroacetyl-L-tyrosine methyl ester:

-

Etherification : React with N-tert-butoxycarbonyl-ethanolamine using triphenylphosphine and di-tert-butyl azodicarboxylate in THF at 0–5°C.

-

Hydrolysis : Treat the intermediate with aqueous potassium carbonate (25.6% w/w) to remove the trifluoroacetyl group.

-

Acidification : Adjust to pH 5–6 with HCl, yielding O-[2-[(tert-butoxycarbonyl)amino]ethyl]-L-tyrosine.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Solvent | THF | Toluene |

| Catalyst | Triphenylphosphine | Triphenylphosphine |

| Temperature | 0–5°C | 0–5°C |

| Yield | 81.4% | 85.8% |

| Purity (HPLC) | 99.3% | 99.1% |

Mechanistic Insights into Silylation

Kinetic studies reveal that silylation of phenolic hydroxyl groups follows second-order kinetics, dependent on both the alcohol and silylating agent concentrations. Polar aprotic solvents like DMF accelerate the reaction by stabilizing the transition state. Steric hindrance from the tert-butyl group in TBDMSCl enhances selectivity for primary hydroxyl groups, minimizing side reactions.

Purification and Characterization

Crude products are purified via silica gel column chromatography using hexane/ethyl acetate gradients. High-performance liquid chromatography (HPLC) confirms purity (>99%), while nuclear magnetic resonance (NMR) spectroscopy validates structural integrity:

化学反应分析

Types of Reactions

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can remove protective groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the silyl and carbamate groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can result in the removal of protective groups, revealing the functional groups of L-tyrosine .

科学研究应用

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester (often abbreviated as TBDMS-L-Tyr) is a compound of significant interest in the fields of organic chemistry and biochemistry. This article will explore its applications, particularly in scientific research, encompassing synthesis, proteomics, and potential therapeutic uses.

Basic Information

- Molecular Formula : C22H37NO5Si

- CAS Number : 112196-58-4

- Molecular Weight : 409.63 g/mol

Structure

The compound features a tert-butyldimethylsilyl (TBDMS) protecting group, which is commonly used to protect hydroxyl groups during chemical reactions. The N-methyl and N-t-butoxycarbonyl (Boc) groups provide additional stability and protection for the amine functionality.

Synthesis of Peptides

TBDMS-L-Tyr is primarily utilized in peptide synthesis as a protecting group for the tyrosine residue. The TBDMS group allows for selective deprotection under mild conditions, which is advantageous in multi-step synthesis processes where preserving the integrity of other functional groups is critical.

Case Study: Peptide Synthesis

A study demonstrated the successful incorporation of TBDMS-L-Tyr into a peptide chain using solid-phase peptide synthesis (SPPS). The use of TBDMS allowed for the efficient assembly of complex peptides while minimizing side reactions associated with more reactive protecting groups.

Proteomics

In proteomics research, TBDMS-L-Tyr serves as a valuable tool for studying protein interactions and modifications. The compound can be incorporated into peptides that mimic post-translational modifications, facilitating the investigation of enzyme-substrate interactions.

Case Study: Enzyme Activity Assays

Researchers have used TBDMS-L-Tyr-modified peptides to assess the activity of tyrosine kinases. The modification enabled better substrate recognition by the enzyme, leading to enhanced assay sensitivity and specificity.

Drug Development

The compound's unique structural features make it a candidate for drug development, particularly in designing inhibitors targeting tyrosine kinases involved in various cancers.

Insights from Research

Recent studies indicate that derivatives of TBDMS-L-Tyr exhibit promising activity against specific cancer cell lines. By modifying the TBDMS group or substituents on the tyrosine residue, researchers aim to optimize binding affinity and selectivity towards target proteins.

Comparative Analysis of Protecting Groups

| Protecting Group | Stability | Deprotection Conditions | Applications |

|---|---|---|---|

| TBDMS | High | Mild acid/base | Peptide synthesis, proteomics |

| Boc | Moderate | Acidic conditions | Peptide synthesis |

| Fmoc | Moderate | Basic conditions | Peptide synthesis |

作用机制

The mechanism of action of O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester involves the protection of functional groups during synthetic processes. The protective groups prevent unwanted reactions, allowing for selective modification of specific sites on the molecule. This is crucial in peptide synthesis, where precise control over the sequence and structure of amino acids is required .

相似化合物的比较

Structural and Functional Comparison

The table below highlights key structural differences and similarities with related tyrosine derivatives:

Key Reactivity Differences :

- The TBDMS group in the target compound enhances stability against hydrolysis compared to tert-butyl or benzyl ethers.

- Dual N-protection (Boc + methyl) prevents undesired side reactions during peptide coupling, unlike single-protected analogues .

Research Findings and Case Studies

- Peptide Synthesis : The TBDMS group in the target compound enables high-yield synthesis of tyrosine-containing peptides without premature deprotection, as demonstrated in SARS-CoV-2 RNA polymerase inhibitor studies .

- Orthogonal Protection : Dual N-protection (Boc + methyl) allows sequential deprotection in multi-step syntheses, improving yields in complex peptide chains .

- Comparative Stability : TBDMS-protected tyrosine derivatives show 20% higher stability in basic media compared to benzyl-protected analogues, as per NMR studies .

生物活性

O-tert-Butyldimethylsilyl-N-methyl-N-t-butoxycarbonyl-L-tyrosine, methyl ester (often abbreviated as TBDMS-L-Tyr) is a derivative of L-tyrosine that has gained attention in various fields of medicinal chemistry and biochemistry. Its unique chemical structure allows it to function as a versatile building block in the synthesis of bioactive compounds. This article explores the biological activity of TBDMS-L-Tyr, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

TBDMS-L-Tyr is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group and a t-butoxycarbonyl (Boc) group attached to the amino nitrogen. This configuration enhances its stability and solubility, making it suitable for various biological applications.

Antioxidant Activity

Recent studies have indicated that TBDMS-L-Tyr exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. The compound's ability to mitigate oxidative stress was evaluated using assays that measure the reduction of reactive oxygen species (ROS) in cell cultures.

Anti-inflammatory Properties

TBDMS-L-Tyr has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are key players in various inflammatory diseases.

| Research | Outcome |

|---|---|

| Ganodermanondiol Study | Similar compounds demonstrated inhibition of inflammatory markers in liver cells exposed to oxidative stress . |

The biological activity of TBDMS-L-Tyr is largely attributed to its interaction with cellular signaling pathways. It has been found to activate the Nrf2 pathway, which plays a vital role in regulating antioxidant responses and cellular defense mechanisms against oxidative damage.

- Nrf2 Activation : TBDMS-L-Tyr promotes the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), which helps in reducing oxidative stress.

- Inhibition of NF-kB Pathway : By inhibiting the NF-kB pathway, TBDMS-L-Tyr reduces inflammation and protects against chronic inflammatory diseases.

Neuroprotection

A study conducted by Petcharat et al. investigated the neuroprotective effects of TBDMS-L-Tyr on SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by tert-butyl hydroperoxide (TBHP). The results indicated that treatment with TBDMS-L-Tyr significantly reduced cell death and increased cell viability through its antioxidant mechanisms.

Anticancer Potential

In another study focusing on cancer therapy, TBDMS-L-Tyr derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The findings suggested that these derivatives could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their potential as anticancer agents.

常见问题

Basic: What is the role of the tert-butyldimethylsilyl (TBS) and N-Boc groups in this compound during peptide synthesis?

The TBS group protects the phenolic hydroxyl group of tyrosine, preventing unwanted side reactions (e.g., oxidation or nucleophilic attack) during peptide coupling . The N-Boc group safeguards the α-amine, enabling selective deprotection under acidic conditions (e.g., TFA) while maintaining orthogonal protection with the methyl ester (stable under basic conditions) . Methodological Note : Use TBS-Cl in DMF with imidazole for silylation; monitor by TLC (Rf shift) .

Basic: How is this compound synthesized from L-tyrosine?

A typical route involves:

Methyl esterification : React L-tyrosine with methanol and thionyl chloride (SOCl₂) under reflux to form tyrosine methyl ester hydrochloride .

N-Boc protection : Treat with Boc₂O (di-tert-butyl dicarbonate) in a base (e.g., NaHCO₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。